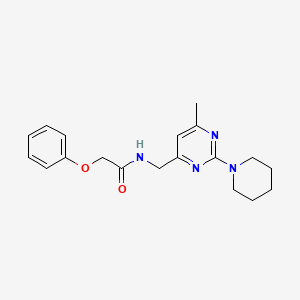

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-15-12-16(22-19(21-15)23-10-6-3-7-11-23)13-20-18(24)14-25-17-8-4-2-5-9-17/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUASWXIIZLVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde or ketone.

Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine core.

Attachment of the Phenoxyacetamide Group: The final step involves the reaction of the intermediate compound with phenoxyacetyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-phenoxyacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Pyrimidine Modifications

The pyrimidine ring in the target compound is substituted with 6-methyl and 2-piperidin-1-yl groups. Structural analogues often vary in substituents at these positions, impacting electronic and steric properties:

- Piperidin-1-yl vs. Pyrrolidin-1-yl: Analogues like N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide () replace piperidine with pyrrolidine, reducing ring size from six to five members.

- Bromo Substituents : Compounds such as N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide () introduce bromine at position 5, enhancing electrophilicity and enabling halogen bonding in protein interactions .

Linker Variations

The methylene (-CH2-) linker in the target compound contrasts with ether (-O-) linkages in analogues like N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (). The methylene group may improve metabolic stability compared to ethers, which are prone to oxidative cleavage .

Acetamide Substituents

The phenoxy group in the target compound differs from substituents such as chlorophenyl or cyanophenyl in analogues (). For example:

- N-(3-cyanophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide () introduces a cyano group, increasing polarity and hydrogen-bonding capacity, which could enhance target affinity .

Crystallography

While crystal data for the target compound are unavailable, related pyrimidine structures (e.g., ) crystallize in triclinic systems (space group P1) with unit cell parameters a = 13.6081 Å, b = 14.5662 Å, c = 14.7502 Å. Such data inform packing interactions and solubility profiles .

Comparative Data Table

Biological Activity

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article outlines the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with a molecular formula of and a molecular weight of approximately 262.401 g/mol. Its structure features a pyrimidine ring, piperidine moiety, and a phenoxyacetamide group, contributing to its unique biological properties.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Piperidine Ring : This step often involves nucleophilic substitution reactions.

- Attachment of the Phenoxyacetamide Group : This is typically performed via amide bond formation using coupling reagents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, leading to alterations in cellular processes and pathways.

Therapeutic Implications

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : In vitro studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

- Antidiabetic Effects : Some studies suggest that it may enhance insulin sensitivity and modulate glucose uptake in muscle cells.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antidiabetic | Enhances insulin sensitivity | |

| Neuroprotective | Protects against oxidative stress |

Case Study 1: Anticancer Potential

A study explored the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Insulin Sensitivity

In a diabetic rat model, administration of the compound resulted in improved glucose tolerance and reduced serum lipid levels, suggesting its role as a potential therapeutic agent for type 2 diabetes management.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., piperidinyl protons at δ 1.4–2.6 ppm, pyrimidine methyl at δ 2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 385.2) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, such as dihedral angles between pyrimidine and phenoxy groups (e.g., 12–86° deviations observed in analogs) .

What preliminary biological activities have been reported?

Q. Basic

- Antimicrobial Screening : Pyrimidine derivatives exhibit activity against Staphylococcus aureus (MIC 8–32 µg/mL) and Candida albicans .

- Enzyme Inhibition : Acetamide analogs show moderate inhibition of kinases (IC ~1–10 µM) due to hydrogen bonding with ATP-binding pockets .

Methodology : Broth microdilution for antimicrobial assays; fluorescence polarization for kinase inhibition.

How can synthesis yield and purity be optimized for scale-up?

Q. Advanced

- Catalyst Screening : Use NaH or KCO to enhance substitution efficiency (>90% yield under reflux) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water) for >98% purity .

Data Analysis : Monitor reaction progress via TLC or HPLC. Adjust pH during workup to isolate non-polar byproducts.

How to resolve contradictions in biological activity data across studies?

Q. Advanced

- Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) to reduce inter-lab discrepancies .

- Structural Analog Comparison : Test derivatives with modified phenoxy or piperidinyl groups to isolate activity-contributing moieties (Table 1) .

Example :

| Modification | Biological Effect |

|---|---|

| Piperidine → Morpholine | Reduced kinase inhibition (IC >50 µM) |

| Methyl → Ethyl (C6) | Enhanced antifungal activity (MIC 4 µg/mL) |

What strategies guide structure-activity relationship (SAR) studies?

Q. Advanced

- Functional Group Scanning : Replace phenoxy with thioether or sulfonyl groups to assess electronic effects on target binding .

- Molecular Docking : Use software (e.g., AutoDock) to predict interactions with biological targets (e.g., hydrophobic pockets accommodating the piperidinyl group) .

- Metabolic Stability : Introduce fluorine at the pyrimidine methyl to block CYP450-mediated oxidation .

How to design interaction studies with biological targets?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to receptors like G-protein-coupled receptors (GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for acetamide-enzyme binding .

- Cellular Uptake Assays : Fluorescently labeled analogs (e.g., BODIPY conjugates) to track subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.